molecular formula C17H27NO2S B2432237 N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide CAS No. 330467-19-1

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2432237
CAS RN: 330467-19-1
M. Wt: 309.47
InChI Key: HCKFYWILXYYNHM-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide is a chemical compound with the molecular formula C17H27NO2S . It has an average mass of 309.467 Da and a monoisotopic mass of 309.176239 Da .


Molecular Structure Analysis

The molecular structure of N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide consists of 17 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

  • Oxidation Catalysts and Stability Studies : Sulfonamide-substituted iron phthalocyanine, which includes compounds similar to N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide, has been designed to enhance solubility and stability, crucial for oxidation catalysts. These compounds exhibit remarkable stability under oxidative conditions and are used for the oxidation of olefins, such as cyclohexene, resulting in products like allylic ketone (Işci et al., 2014).

  • Synthesis and Structural Analysis : The synthesis and structural analysis of various sulfonamide compounds, including those related to N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide, have been extensively studied. These include research on different sesquiterpene-trimethoxystyrene conjugates and their structural establishment through high-resolution NMR spectral data (Mathouet et al., 2007).

  • Reactions and Mechanism Studies : Research has been conducted on the reactions of similar N-haloamide compounds, providing insights into the mechanisms and product formation in reactions with cyclohexene and other olefins. These studies offer a deeper understanding of the chemical behaviors and potential applications of these compounds (Takemura et al., 1971).

  • Catalysis and Inhibition Studies : Studies on benzenesulfonamide derivatives, similar to N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide, show their role in inhibiting enzymes such as cyclooxygenase-2 (COX-2). These studies lead to the development of selective inhibitors for medical applications, demonstrating the compound's potential in the biomedical field (Hashimoto et al., 2002).

  • Catalytic Addition Reactions : Copper-catalyzed cyclo- and Michael addition reactions of unsaturated β-ketoesters have been studied using compounds structurally related to N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide. These reactions lead to the production of various compounds and are crucial in organic synthesis (Schotes & Mezzetti, 2011).

  • Electrophilic Cyanation Studies : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, structurally similar to the compound , has been used as a cyanation reagent. This showcases the compound's utility in synthesizing diverse organic compounds, including pharmaceutical intermediates (Anbarasan et al., 2011).

properties

IUPAC Name

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2S/c1-5-18(16-9-7-6-8-10-16)21(19,20)17-14(3)11-13(2)12-15(17)4/h11-12,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKFYWILXYYNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide

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